5,6-Difluoro-indan-2-one
Overview
Description
5,6-Difluoro-indan-2-one is a chemical compound with the molecular formula C9H6F2O . It has a molecular weight of 168.14 . It is a white solid and should be stored in a freezer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 251.3±40.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.9±3.0 kJ/mol . The flash point is 95.7±21.5 °C . The index of refraction is 1.537 . The molar refractivity is 38.5±0.3 cm^3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds . The polar surface area is 17 Å^2 , and the polarizability is 15.3±0.5 10^-24 cm^3 . The surface tension is 41.0±3.0 dyne/cm , and the molar volume is 123.4±3.0 cm^3 .Scientific Research Applications
Liquid Crystal Applications
- 5,6-Difluoro-1H-indene derivatives, related to 5,6-Difluoro-indan-2-one, show promise in liquid crystal applications. These compounds exhibit high nematic–isotropic transition temperatures and high optical anisotropy, beneficial for liquid crystal displays. The introduction of lateral fluorine atoms contributes to low viscosity and high dielectric anisotropy in these liquid crystals (Yokokoji, Shimizu, & Inoue, 2009).
Chemical Synthesis
- In the field of chemical synthesis, 2-aminoindans, which can be derived from structures like this compound, have been synthesized via a concise process. This process involves the conversion of indan-2-ol to various substituted indans, demonstrating the versatility of this compound derivatives in synthetic chemistry (Göksu & SeÇen, 2005).
Material Science
- Research in material science has explored the use of this compound derivatives in the development of new materials. For instance, studies on iodine-catalyzed reactions of such compounds have led to the creation of CF3-containing spiro[indene-2,3′-piperidine] derivatives, contributing to advancements in material synthesis (Dai et al., 2012).
Organometallic Chemistry
- In organometallic chemistry, the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives, related to this compound, have been studied. This research provides insights into the conformational behavior and rotational activation energies in such compounds, useful for understanding their reactivity and potential applications (Dreier et al., 2001).
Organic Chemistry
- In organic chemistry, the reactions of polyfluorinated indenes and 1-alkylideneindans, which can be derived from this compound, with hydrogen peroxide and other agents have been explored. This research sheds light on the transformation of these compounds into oxo derivatives, contributing to the field of fluorine chemistry (Chuikov, Karpov, & Platonov, 1992).
Safety and Hazards
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOCXYWEBBMGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696147 | |
Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-79-4 | |
Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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